Superior Peptide Macrocyclization Efficiency Over para-Amino-Phenylalanine (pAF) in Ribosomal Systems
In a direct head-to-head comparison using an intein-mediated ribosomal cyclization platform, the O-2-aminoethyl-tyrosine moiety (generated in situ via quantitative reduction of H-L-Tyr(2-azidoethyl)-OH) facilitated efficient macrocyclization, whereas the comparator para-amino-phenylalanine (pAF) yielded only partial cyclization [1]. This demonstrates the critical superiority of the azidoethyl-derived scaffold for achieving high-yield, side-chain-to-tail macrocyclic peptide formation.
| Evidence Dimension | Efficiency of side-chain-to-tail peptide macrocyclization |
|---|---|
| Target Compound Data | Efficient macrocyclization achieved |
| Comparator Or Baseline | para-amino-phenylalanine (pAF) |
| Quantified Difference | Target enables efficient cyclization; comparator yields only partial cyclization |
| Conditions | E. coli ribosomal expression system with intein-mediated cyclization; azido group reduced to amine in vivo. |
Why This Matters
For peptide engineers, this direct evidence dictates that using a pAF-based building block will likely result in low yields of the desired macrocycle, whereas H-L-Tyr(2-azidoethyl)-OH provides a proven, high-efficiency path.
- [1] Frost JR, Wu Z, Lam YC, Owens AE, Fasan R. Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. Org Biomol Chem. 2016;14(24):5803-5812. DOI: 10.1039/C6OB00192K View Source
